

# Propoxyphene Napsylate: A Comprehensive Technical Guide to its Physical and Chemical Properties

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## Compound of Interest

Compound Name: *Propoxyphene napsylate*

Cat. No.: *B107865*

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## Introduction

**Propoxyphene napsylate** is the 2-naphthalenesulfonic acid salt of propoxyphene, a centrally acting opioid analgesic.[1][2] Chemically designated as ( $\alpha$ S,1R)- $\alpha$ -[2-(Dimethylamino)-1-methylethyl]- $\alpha$ -phenylphenethyl propionate compound with 2-naphthalenesulfonic acid (1:1) monohydrate, this salt form was developed to offer more stable liquid dosage and tablet formulations compared to its hydrochloride counterpart.[2][3] Due to differences in molecular weight, a 100 mg dose of **propoxyphene napsylate** is equivalent to a 65 mg dose of propoxyphene hydrochloride.[2][4] This document provides an in-depth overview of the core physical and chemical properties of **propoxyphene napsylate**, along with detailed experimental protocols for their determination.

## Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **propoxyphene napsylate** are summarized in the table below, providing a consolidated reference for researchers.

Property	Value	References
Chemical Name	( $\alpha$ S,1R)- $\alpha$ -[2-(Dimethylamino)-1-methylethyl]- $\alpha$ -phenylphenethyl propionate compound with 2-naphthalenesulfonic acid (1:1) monohydrate	[2][5]
Molecular Formula	$C_{22}H_{29}NO_2 \cdot C_{10}H_8O_3S \cdot H_2O$ (Monohydrate)	[5][6]
$C_{32}H_{37}NO_5S$ (Anhydrous)	[7]	
Molecular Weight	565.72 g/mol (Monohydrate)	[2][5][8]
547.72 g/mol (Anhydrous)	[5]	
Appearance	Odorless, white crystalline powder with a bitter taste.	[2][3][6]
Melting Range	158°C to 165°C (The range between the beginning and end of melting does not exceed 4°C)	[5]
Solubility	Very slightly soluble in water. Soluble in methanol, ethanol, chloroform, and acetone.	[2][3][6]
pKa	9.06 (for propoxyphene base)	[1]
Specific Rotation	+35° to +43° (Test solution: 10 mg/mL in chloroform)	[1][5]
UV Absorption	Exhibits absorbance maximum at 275 nm in methanol.	[5]

## Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of **propoxyphene napsylate** are outlined below.

## Melting Point Determination (Capillary Method)

This protocol is based on the standard capillary method for determining the melting point of a solid crystalline substance.

Apparatus:

- Melting point apparatus with a heating block or oil bath
- Glass capillary tubes (one end sealed)
- Thermometer (calibrated)
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the **propoxyphene napsylate** sample is completely dry by heating at 105°C for 3 hours.[5] If the crystals are large, gently grind them into a fine powder using a mortar and pestle.
- Capillary Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of the powder enters the tube.
- Packing: Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.
- Measurement:
  - Place the loaded capillary tube into the heating block of the melting point apparatus.
  - Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (around 140°C).
  - Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

- Record the temperature at which the first drop of liquid appears (the beginning of melting).
- Record the temperature at which the last solid crystal melts into a clear liquid (the end of melting).
- The recorded range should be between 158°C and 165°C, with the melting range not exceeding 4°C.[5]

## Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

- Analytical balance
- Glass vials or flasks with screw caps
- Constant temperature shaker bath
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

- Preparation: Add an excess amount of **propoxyphene napsylate** powder to a series of vials, each containing a known volume of the desired solvent (e.g., water, methanol, ethanol, chloroform, acetone). The excess solid should be clearly visible.
- Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the

separation of the solid and liquid phases.

- Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved microparticles.
- Quantification:
  - Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
  - Analyze the concentration of **propoxyphene napsylate** in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry at 275 nm or HPLC.
  - Calculate the original solubility in the solvent, accounting for the dilution factor.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol describes the method for obtaining the UV absorption spectrum of **propoxyphene napsylate** to confirm its identity and determine its concentration.

Apparatus:

- UV-Vis double-beam spectrophotometer
- Matched quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

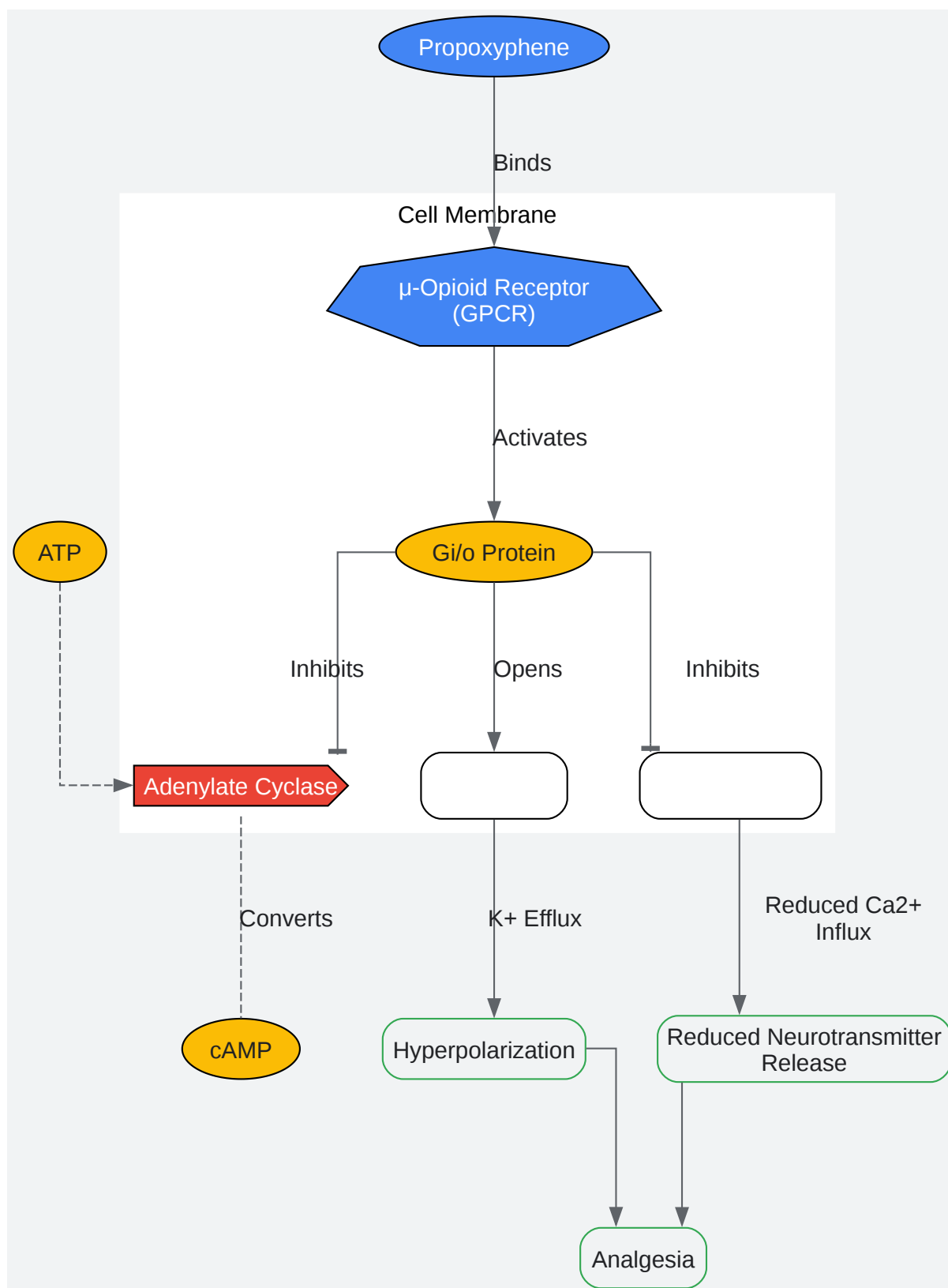
- Standard Solution Preparation: Accurately weigh a quantity of USP **Propoxyphene Napsylate** Reference Standard and dissolve it in methanol to obtain a solution with a known concentration of approximately 40 µg/mL.<sup>[5]</sup>
- Sample Solution Preparation: Prepare a sample solution of **propoxyphene napsylate** in methanol at the same target concentration.

- Spectrophotometer Setup:
  - Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
  - Set the wavelength range to scan from 400 nm to 200 nm.
- Blank Measurement: Fill both the reference and sample cuvettes with methanol. Place them in the spectrophotometer and run a baseline correction (autozero).
- Spectrum Acquisition:
  - Empty the sample cuvette, rinse it with the standard or sample solution, and then fill it with the solution.
  - Place the cuvette back into the sample holder.
  - Scan the solution and record the UV absorption spectrum.
  - The spectrum should show a maximum absorbance at approximately 275 nm.[\[5\]](#)
  - The absorptivities of the sample and standard solutions at this wavelength should not differ by more than 3.0%.[\[5\]](#)

## Visualizations

### Propoxyphene Signaling Pathway

Propoxyphene primarily exerts its analgesic effects by acting as a  $\mu$ -opioid receptor agonist. The diagram below illustrates the key steps in this signaling cascade.



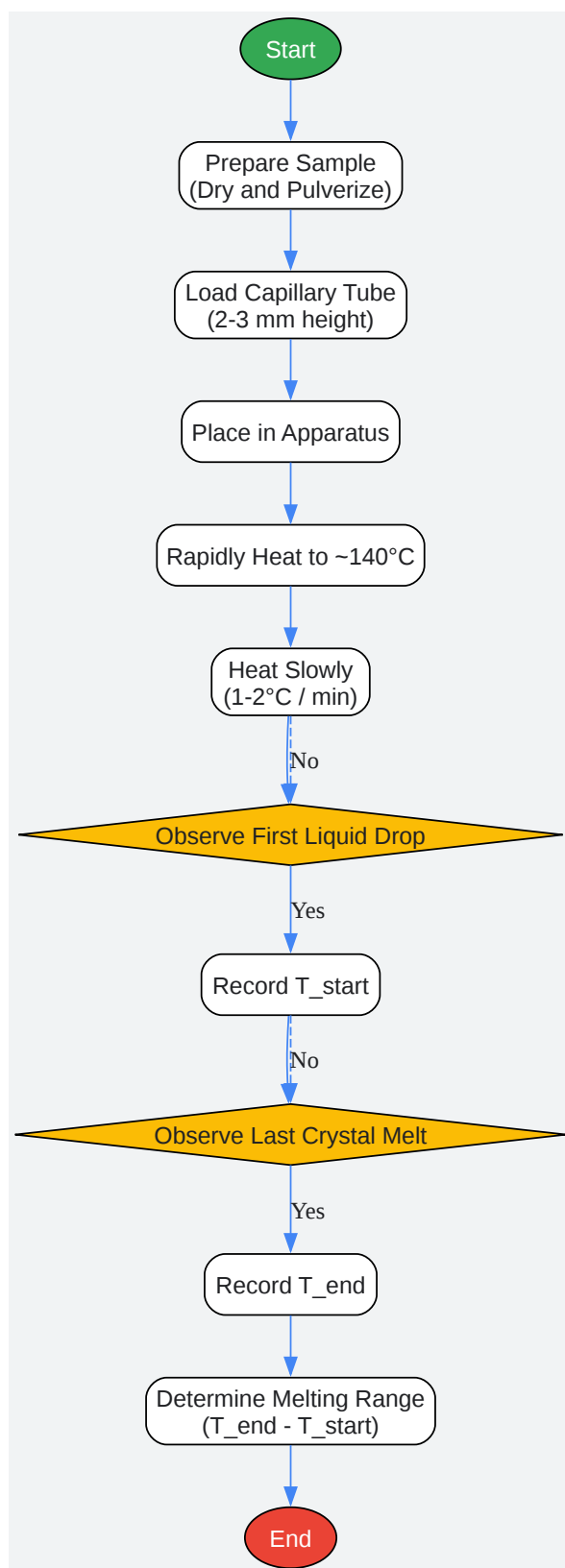
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Caption: Propoxyphene's μ-opioid receptor agonist signaling pathway.

## Experimental Workflow: Melting Point Determination

The following diagram outlines the logical flow of the capillary method for determining the melting point of **propoxyphene napsylate**.





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Caption: Workflow for melting point determination by the capillary method.

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- To cite this document: BenchChem. [Propoxyphene Napsylate: A Comprehensive Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107865#propoxyphene-napsylate-physical-and-chemical-properties>]

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